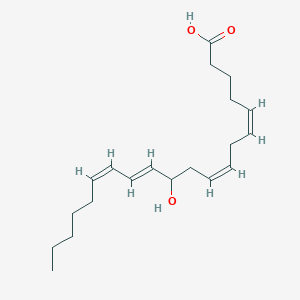
(+/-)11-HETE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (+/-)11-HETE typically involves the enzymatic oxidation of arachidonic acid. This process is catalyzed by specific cytochrome P450 enzymes, such as CYP2B19, which exhibit arachidonate monooxygenase activity . The reaction conditions often include the presence of oxygen and cofactors like NADPH.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to the compound’s specialized use in research rather than large-scale manufacturing. the enzymatic synthesis approach can be scaled up using bioreactors and optimized enzyme systems.
Analyse Chemischer Reaktionen
Types of Reactions
(+/-)11-HETE undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of keto derivatives.
Reduction: Reduction reactions can convert the hydroxy group to a hydrogen atom.
Substitution: The hydroxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation and reducing agents like lithium aluminum hydride for reduction. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions include keto derivatives, reduced forms of the compound, and various substituted derivatives, depending on the reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
(+/-)11-HETE has several scientific research applications:
Chemistry: It is used as a reference compound in analytical chemistry for studying eicosanoid metabolism.
Biology: The compound is studied for its role in cell signaling and inflammatory responses.
Medicine: Research focuses on its potential therapeutic effects in treating inflammatory diseases and its role as a biomarker for certain conditions.
Wirkmechanismus
The mechanism of action of (+/-)11-HETE involves its interaction with specific receptors and enzymes in the body. It acts as a signaling molecule, modulating various pathways involved in inflammation and cell proliferation. The compound targets enzymes like cyclooxygenases and lipoxygenases, influencing the production of other eicosanoids and mediating inflammatory responses .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
12-hydroxy-5Z,8Z,10E,14Z-eicosatetraenoic acid: Another hydroxyeicosatetraenoic acid with similar biological roles.
20-hydroxy-5Z,8Z,11Z,14Z-eicosatetraenoic acid: A metabolite of arachidonic acid with distinct physiological effects.
Uniqueness
(+/-)11-HETE is unique due to its specific hydroxylation pattern and its role in modulating specific inflammatory pathways. Its distinct interaction with cytochrome P450 enzymes and its specific biological effects set it apart from other similar compounds .
Eigenschaften
Molekularformel |
C20H32O3 |
|---|---|
Molekulargewicht |
320.5 g/mol |
IUPAC-Name |
(5Z,8Z,12E,14Z)-11-hydroxyicosa-5,8,12,14-tetraenoic acid |
InChI |
InChI=1S/C20H32O3/c1-2-3-4-5-7-10-13-16-19(21)17-14-11-8-6-9-12-15-18-20(22)23/h6-7,9-11,13-14,16,19,21H,2-5,8,12,15,17-18H2,1H3,(H,22,23)/b9-6-,10-7-,14-11-,16-13+ |
InChI-Schlüssel |
GCZRCCHPLVMMJE-RLZWZWKOSA-N |
SMILES |
CCCCCC=CC=CC(CC=CCC=CCCCC(=O)O)O |
Isomerische SMILES |
CCCCC/C=C\C=C\C(C/C=C\C/C=C\CCCC(=O)O)O |
Kanonische SMILES |
CCCCCC=CC=CC(CC=CCC=CCCCC(=O)O)O |
Synonyme |
11-HETE 11-hydroxy-5,8,12,14-eicosatetraenoic acid 11-hydroxy-5,8,12,14-eicosatetraenoic acid, (E,Z,Z,Z)-isomer 11-hydroxy-5,8,12,14-eicosatetraenoic acid, (R)-(E,Z,Z,Z)-isomer 11-hydroxy-5,8,12,14-eicosatetraenoic acid, (S)-(E,Z,Z,Z)-isome |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


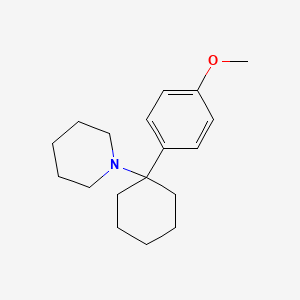
![phenyl (1R,2S,3S,5S)-3-(4-chlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B1255154.png)
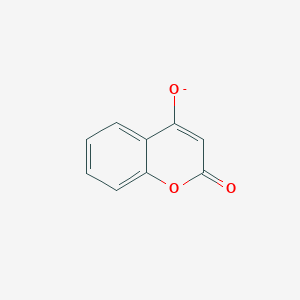
![2-[[(2R,3S,5R)-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-3-[(E)-octadec-9-enoyl]oxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxyethyl-trimethylazanium](/img/structure/B1255157.png)
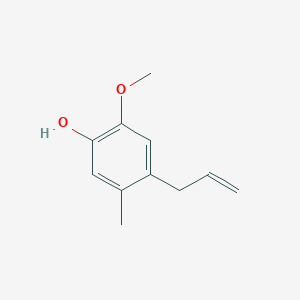
![(E)-2-(1,2-benzoxazol-3-yl)-3-[2-(2-piperidin-1-ylethoxy)phenyl]prop-2-enenitrile;hydrochloride](/img/structure/B1255162.png)
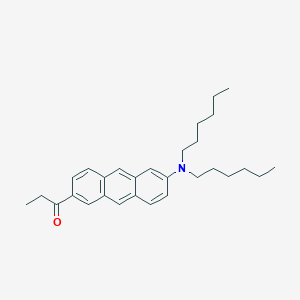
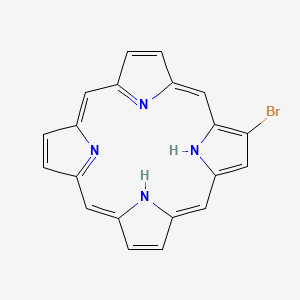
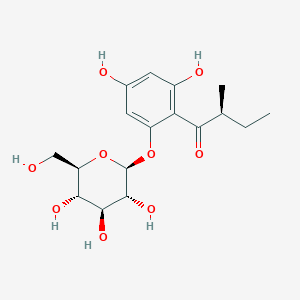
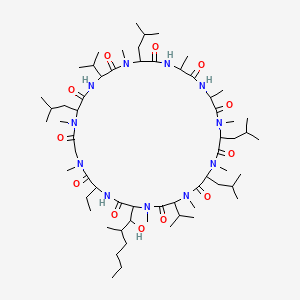
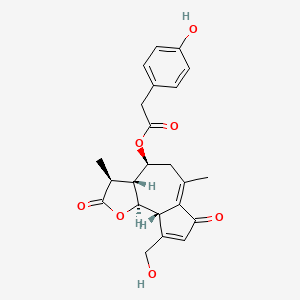
![(12Z,25Z)-5,16,21,32-tetrabromo-4,20,29-trihydroxy-12,25-bis(hydroxyimino)-2,18-dioxa-10,27-diazapentacyclo[28.2.2.214,17.13,7.119,23]octatriaconta-1(32),3,5,7(38),14,16,19,21,23(35),30,33,36-dodecaene-11,26-dione](/img/structure/B1255172.png)
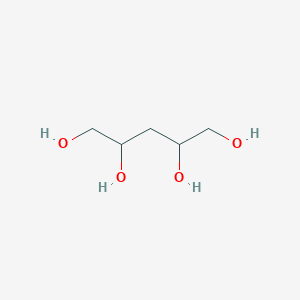
![[(1S,4S)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] (E)-3-phenylprop-2-enoate](/img/structure/B1255176.png)
